6,7-Dimethoxy-3-thiophen-2-yl-quinoline
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Overview
Description
6,7-Dimethoxy-3-thiophen-2-yl-quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing heterocycle. The combination of these two structures imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which may exhibit different chemical and biological properties .
Scientific Research Applications
6,7-Dimethoxy-3-thiophen-2-yl-quinoline has found applications in several areas of scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline: This compound shares structural similarities but differs in the degree of saturation of the quinoline ring.
Thiophene-based analogs: These compounds contain the thiophene moiety and exhibit various biological activities.
Uniqueness: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline stands out due to its specific combination of the quinoline and thiophene rings, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13NO2S |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-thiophen-2-ylquinoline |
InChI |
InChI=1S/C15H13NO2S/c1-17-13-7-10-6-11(15-4-3-5-19-15)9-16-12(10)8-14(13)18-2/h3-9H,1-2H3 |
InChI Key |
DWCZKFGISHBMCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CS3 |
Origin of Product |
United States |
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